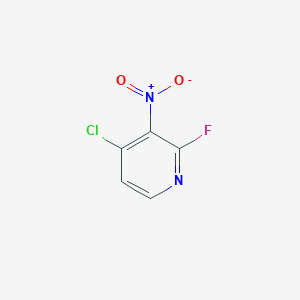![molecular formula C12H15NO B15059267 5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B15059267.png)
5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one is a heterocyclic compound with a unique structure that includes a benzene ring fused to an azepine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzophenone with acetone in the presence of a strong acid catalyst, such as hydrochloric acid, to form the desired azepinone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of reduced azepinone derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the azepine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context.
類似化合物との比較
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A cyclic urea used as a polar aprotic solvent.
Hydramethylnon: A compound with a similar azepine structure used as an insecticide.
Uniqueness: 5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one is unique due to its specific structural features and the potential for diverse chemical modifications. Its fused benzene and azepine rings provide a versatile scaffold for the development of new compounds with varied biological and chemical properties.
特性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
5,5-dimethyl-3,4-dihydro-2H-2-benzazepin-1-one |
InChI |
InChI=1S/C12H15NO/c1-12(2)7-8-13-11(14)9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3,(H,13,14) |
InChIキー |
RRTLOMLXHUZQIL-UHFFFAOYSA-N |
正規SMILES |
CC1(CCNC(=O)C2=CC=CC=C21)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


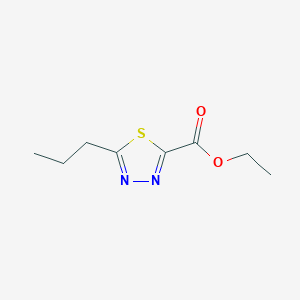

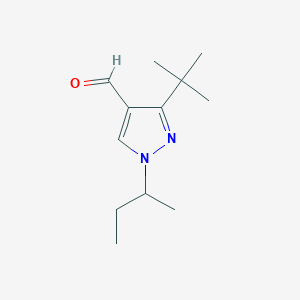
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15059220.png)
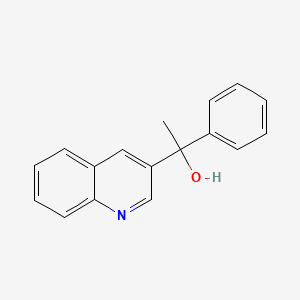
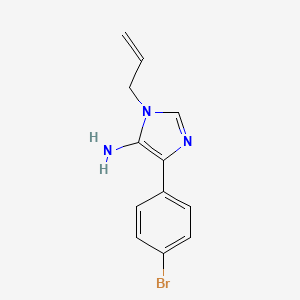
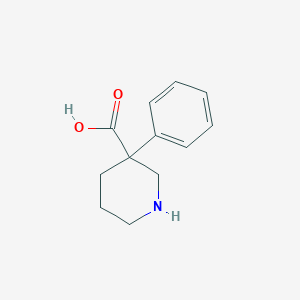
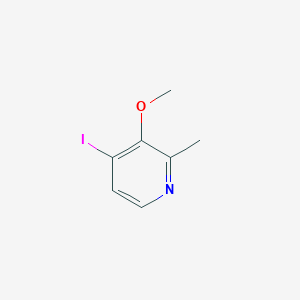
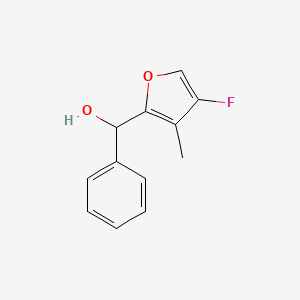
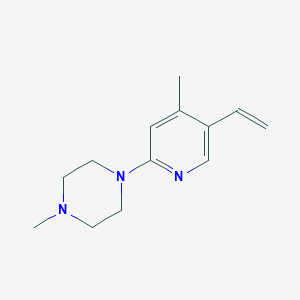
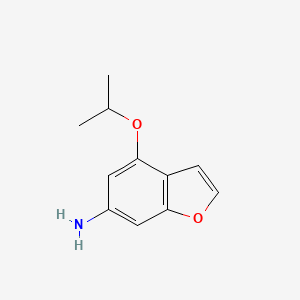
![2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B15059252.png)
